Series-Leading Potency and Selectivity Among Phorbol Derivatives
In a comprehensive structure-activity relationship study evaluating 37 phorbol ester derivatives, compound 3c (HIV-1 inhibitor-65) was identified as exhibiting the most potent anti-HIV-1 activity within the entire synthesized series [1]. The compound achieved an EC50 of 2.9 nM against HIV-1 replication, coupled with a CC50/EC50 selectivity index of 11,117.24, which was reported as a higher safety index compared with the positive control drug used in the study [2]. This positions compound 3c as the lead candidate from the 12-para-electron-acceptor-trans-cinnamoyl-13-decanoyl phorbol derivative class.
Top rank in 37 derivatives
| Evidence Dimension | Anti-HIV-1 potency (EC50) and Selectivity Index (CC50/EC50) |
|---|---|
| Target Compound Data | EC50 = 2.9 nM; Selectivity Index (CC50/EC50) = 11,117.24 |
| Comparator Or Baseline | Other 36 phorbol derivatives in the same synthetic series (specific quantitative data for each analog not extracted in available abstracts; compound reported as 'most potent' in the series) |
| Quantified Difference | Compound 3c identified as the most potent anti-HIV-1 activity within the 37-derivative series; safety index reported as higher than positive control drug |
| Conditions | Anti-HIV-1 activity evaluation in cellular assays; cytotoxicity assessed via MTT method; positive control drug included for comparison |
Why This Matters
Procurement of compound 3c ensures acquisition of the series-optimized lead derivative with maximal potency and safety margin, avoiding less potent analogs that would yield inferior or non-reproducible antiviral data.
- [1] Huang X, Tang C, Huang X, et al. Synthesis and anti-HIV activities of phorbol derivatives. Chinese Journal of Natural Medicines. 2024;22(2):146-160. View Source
- [2] PubMed. Synthesis and anti-HIV activities of phorbol derivatives. PMID: 38342567. 2024. View Source
